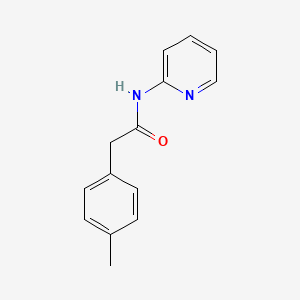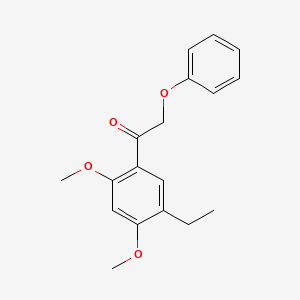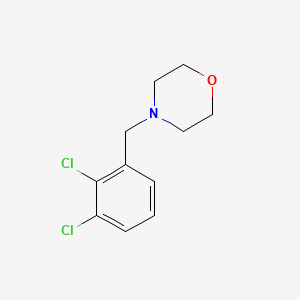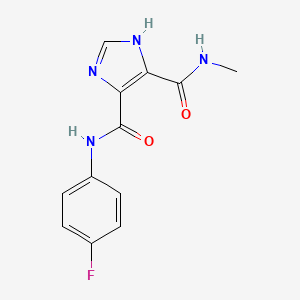![molecular formula C16H11Cl2NO B5860815 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
5-chloro-8-[(4-chlorobenzyl)oxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-8-[(4-chlorobenzyl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development.
作用機序
The mechanism of action of 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to inhibit the replication of certain viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides and proteins. Moreover, it has been reported to cause oxidative stress and activate certain signaling pathways in cells.
実験室実験の利点と制限
The advantages of using 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized using simple procedures and is readily available in the market. However, its limitations include its poor solubility in water and some organic solvents, which can affect its bioavailability and activity. Moreover, its mechanism of action is not fully understood, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail to identify its specific targets in cells. Moreover, it can be further modified to improve its solubility and activity in cells. Finally, it can be used as a starting material for the synthesis of new compounds with potential biological activity.
Conclusion:
In summary, this compound is a promising compound with potential applications in various scientific research fields. Its synthesis method is simple and readily available, and it has been shown to exhibit various biochemical and physiological effects. However, its mechanism of action is not fully understood, and its solubility can limit its use in certain applications. Future research directions include investigating its potential use in combination with other drugs, studying its mechanism of action, and modifying its structure to improve its activity.
合成法
The synthesis of 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
5-chloro-8-[(4-chlorobenzyl)oxy]quinoline has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antiviral, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions. Moreover, it has been used as a starting material for the synthesis of other biologically active compounds.
特性
IUPAC Name |
5-chloro-8-[(4-chlorophenyl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-12-5-3-11(4-6-12)10-20-15-8-7-14(18)13-2-1-9-19-16(13)15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJFTSOYOSCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5860751.png)

![3-phenyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B5860770.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)

![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-(4-nitrophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5860818.png)

